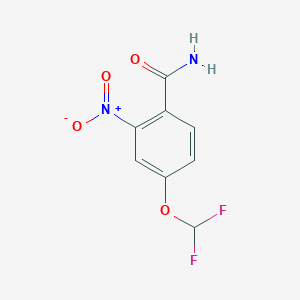

4-(Difluoromethoxy)-2-nitrobenzamide

Description

Contextualization within Nitrobenzamide and Fluorinated Organic Chemistry

4-(Difluoromethoxy)-2-nitrobenzamide is best understood by first examining its parent structures. It belongs to the nitrobenzamide family, a class of compounds characterized by a benzamide (B126) skeleton with one or more nitro group substituents. Nitrobenzamides serve as crucial intermediates in organic synthesis. ontosight.ai They are foundational materials for creating more complex molecules, including heterocyclic compounds and derivatives explored for potential applications in pharmaceuticals and agrochemicals. ijpbs.com The nitro group itself is a key feature, often enhancing the biological activity of the molecule.

Simultaneously, this compound is a member of the broad and impactful field of fluorinated organic chemistry . The deliberate incorporation of fluorine into organic molecules is a well-established strategy in modern drug design and materials science. nih.govnih.gov The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly alter the physicochemical characteristics of a parent molecule. mdpi.com These modifications can lead to enhanced metabolic stability, increased lipophilicity (the ability to dissolve in fats), and improved binding affinity to biological targets. nih.govmdpi.com

Significance of Difluoromethoxy and Nitro Functional Groups in Molecular Design

The specific functional groups on 4-(Difluoromethoxy)-2-nitrobenzamide, the difluoromethoxy (-OCHF₂) group and the nitro (-NO₂) group, are chosen for the distinct properties they impart to a molecule.

The difluoromethoxy group is particularly valued in medicinal chemistry. rsc.org It is considered a "privileged" functional group due to its ability to confer several advantageous properties:

Modulated Lipophilicity : The -OCHF₂ group can fine-tune the lipophilicity of a compound, which is critical for its ability to cross cell membranes and interact with biological targets. rsc.orgacs.org It possesses a dynamic lipophilicity, capable of adjusting to its chemical environment. rsc.org

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the difluoromethoxy group highly resistant to metabolic breakdown. mdpi.com This can increase the lifespan of a drug in the body.

Bioisosterism : The difluoromethoxy group can act as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups, meaning it can mimic their spatial and electronic properties while offering improved stability. acs.org

The nitro group also plays a critical role in molecular design:

Synthetic Handle : The nitro group is a versatile functional group in organic synthesis. For instance, it can be readily reduced to an amino group (-NH₂), providing a key step in the construction of more complex molecules. A preparation method for 4-(difluoromethoxy)aniline (B1299965) involves the reduction of the nitro group on 4-(difluoromethoxy)nitrobenzene (B73078). google.com

Electronic Effects : As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the aromatic ring, affecting the molecule's reactivity and potential interactions. ontosight.ai

Biological Activity : In some contexts, the nitro group is believed to contribute directly to a compound's biological effects, such as enhancing its ability to penetrate the cell walls of bacteria.

Below is an interactive data table summarizing the key properties of these functional groups.

| Functional Group | Key Physicochemical Properties | Significance in Molecular Design |

| Difluoromethoxy (-OCHF₂) ** | Increases lipophilicity, enhances metabolic stability, acts as a hydrogen bond donor. mdpi.comrsc.orgacs.org | Improves membrane permeability, prolongs biological half-life, can serve as a bioisosteric replacement for other groups. rsc.orgacs.org |

| Nitro (-NO₂) ** | Strong electron-withdrawing nature. ontosight.ai | Acts as a versatile synthetic intermediate (e.g., reducible to an amine), modulates electronic properties of the molecule. google.com |

Historical Perspectives on Academic Investigations Involving 4-(Difluoromethoxy)-2-nitrobenzamide Analogues

While specific historical research on 4-(Difluoromethoxy)-2-nitrobenzamide is not extensively documented in readily available literature, its development can be understood through the historical progression of research on its analogues.

The field of organofluorine chemistry has a history stretching back to the 19th century, well before the isolation of elemental fluorine. nih.gov A significant turning point for the synthesis of complex fluorinated aromatics was the discovery of the Schiemann reaction in 1927, which provided a method to introduce fluorine into aromatic rings. nih.gov The development of more versatile and easier-to-handle fluorinating agents, particularly N-F reagents, accelerated in the 1980s, enabling the synthesis of a wider array of fluorinated compounds. beilstein-journals.orgnih.gov This wave of innovation in synthetic methodology paved the way for the creation of molecules like those containing the difluoromethoxy group.

Research into nitrobenzamide derivatives has been ongoing, with studies focusing on their synthesis and potential applications. For example, various nitrobenzamide derivatives have been synthesized and evaluated for antimicrobial activity. ijpbs.com The parent compound, 2-nitrobenzamide, has been used in the synthesis of novel fluorogenic chemosensors and important pharmaceutical intermediates. The study of fluorinated benzamides has also been a subject of interest, with research showing that fluorine substitution can suppress crystalline disorder. acs.orgacs.org

The investigation of analogues such as N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide and 4-(Difluoromethoxy)-2-nitroaniline further illustrates the academic interest in this structural motif. nih.govnih.gov These related compounds are often used as intermediates or impurities in the synthesis of larger, more complex molecules, highlighting the foundational role of the 4-(difluoromethoxy)-2-nitro-phenyl core in chemical synthesis programs.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O4/c9-8(10)16-4-1-2-5(7(11)13)6(3-4)12(14)15/h1-3,8H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCTXIKMFCCAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 4-(Difluoromethoxy)-2-nitrobenzamide

The traditional synthesis of 4-(difluoromethoxy)-2-nitrobenzamide is a multi-step process that relies on the careful orchestration of several key chemical transformations. The general approach involves the initial synthesis of a substituted benzoic acid precursor, followed by nitration and subsequent amidation.

Strategic Precursor Synthesis and Functionalization

The journey towards 4-(difluoromethoxy)-2-nitrobenzamide typically begins with the synthesis of 4-(difluoromethoxy)benzoic acid. This precursor is a versatile building block in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the difluoromethoxy group. chemimpex.comsigmaaldrich.com The presence of this group can enhance the metabolic stability and biological activity of a molecule. chemimpex.comnih.gov

One common method to produce 4-(difluoromethoxy)benzoic acid involves the difluoromethylation of 4-hydroxybenzoic acid derivatives. Another approach starts from 4-formylbenzoic acid, which undergoes a Dakin oxidation to yield the desired product. chemchart.com

Amide Bond Formation Strategies in Nitrobenzamide Systems

The formation of the amide bond is a critical step in the synthesis of 4-(difluoromethoxy)-2-nitrobenzamide. A prevalent method for converting a carboxylic acid, such as 2-nitro-4-(difluoromethoxy)benzoic acid, to its corresponding amide is through the activation of the carboxylic acid group. brainly.com This can be achieved by converting the benzoic acid into a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. brainly.comvedantu.com This activated intermediate is then reacted with ammonia (B1221849) (NH₃) to form the benzamide (B126). brainly.com

Alternatively, benzoic acid can be directly reacted with ammonia to form ammonium (B1175870) benzoate, which upon heating, dehydrates to yield the benzamide. doubtnut.comdoubtnut.com Coupling agents can also facilitate the direct amidation of the carboxylic acid with an amine. askiitians.com

Recent advancements have explored novel amidation reactions. For instance, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides provides a facile method for constructing amide bonds and has been applied to the synthesis of various primary, secondary, and tertiary amides. nih.govresearchgate.net Another innovative approach involves the photomediated reductive coupling of nitroarenes with aldehydes, offering a direct pathway to amides while tolerating a wide range of functional groups. nih.gov

Regioselective Introduction of the Nitro Group

The introduction of the nitro group at the C2 position of the benzene (B151609) ring, ortho to the eventual amide group, is a crucial step that significantly influences the final product's properties. The nitration of a substituted benzene ring, such as one bearing a difluoromethoxy group, is governed by the directing effects of the existing substituents. The difluoromethoxy group is generally considered an ortho, para-directing group, although its electronic effects can be complex. nuph.edu.uaresearchgate.net

The regioselectivity of nitration reactions can be influenced by various factors, including the nitrating agent, reaction conditions, and the presence of other functional groups. nih.gov For the synthesis of 2-nitrobenzoic acid derivatives, nitration is often carried out using a mixture of nitric acid and sulfuric acid. prepchem.com In some cases, dinitration can occur, and the regioselectivity is influenced by factors such as the symmetry of the starting material's molecular orbitals and solvation effects. nih.gov

Incorporation of the Difluoromethoxy Moiety

The difluoromethoxy group (OCF₂H) is a valuable substituent in medicinal chemistry, known for its ability to modulate the physicochemical properties of a parent compound, such as lipophilicity and metabolic stability. nih.govrsc.org Its introduction into an aromatic ring can be a challenging synthetic task.

A common strategy involves the O-difluoromethylation of a corresponding phenol (B47542). For example, 4-nitrophenol (B140041) can be reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene (B73078). google.comgoogle.comgoogle.com This reaction is often facilitated by a phase transfer catalyst. google.com Another approach involves the fluorodesulfurization of thionoesters, which has been shown to be an efficient method for synthesizing aromatic compounds with a difluoro(methoxy)methyl fragment. nuph.edu.uaresearchgate.netnuph.edu.ua

Innovative Synthetic Approaches and Methodological Developments

The field of organic synthesis is constantly evolving, with a continuous drive towards more efficient and sustainable methods. The synthesis of 4-(difluoromethoxy)-2-nitrobenzamide is no exception, with researchers exploring novel catalytic approaches to improve yield, reduce waste, and simplify reaction procedures.

Catalytic Transformations for Enhanced Synthesis Efficiency

Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions and higher atom economy. In the context of synthesizing 4-(difluoromethoxy)-2-nitrobenzamide and related compounds, several catalytic strategies are being investigated.

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of difluoromethyl ethers. nih.gov This method allows for the generation of the difluoromethoxy radical under mild conditions, enabling the C-H difluoromethoxylation of arenes and heteroarenes. researchgate.net This approach avoids the need for pre-functionalized starting materials.

Furthermore, iron-catalyzed protocols for amide formation using nitroarenes as the nitrogen source have been developed. researchgate.net These methods operate under neutral conditions, avoiding the need for strong oxidants or reductants and tolerating a wide range of functional groups.

The following table summarizes the key synthetic transformations and the reagents commonly employed in the synthesis of 4-(difluoromethoxy)-2-nitrobenzamide and its precursors:

| Transformation | Starting Material | Reagent(s) | Product |

| Amide Formation | 2-Nitro-4-(difluoromethoxy)benzoic acid | SOCl₂, NH₃ | 4-(Difluoromethoxy)-2-nitrobenzamide |

| Amide Formation | 2-Nitro-4-(difluoromethoxy)benzoic acid | NH₃, Heat | 4-(Difluoromethoxy)-2-nitrobenzamide |

| Nitration | 4-(Difluoromethoxy)benzoic acid | HNO₃, H₂SO₄ | 2-Nitro-4-(difluoromethoxy)benzoic acid |

| Difluoromethylation | 4-Nitrophenol | CHClF₂, NaOH | 4-(Difluoromethoxy)nitrobenzene |

| Oxidation | 4-Formylbenzoic acid | Dakin Oxidation | 4-Hydroxybenzoic acid |

Sustainable Chemistry Principles in 4-(Difluoromethoxy)-2-nitrobenzamide Production

The production of 4-(difluoromethoxy)-2-nitrobenzamide can be approached through various synthetic routes, with a growing emphasis on the incorporation of sustainable and green chemistry principles. A plausible and efficient synthesis commences with a suitable precursor, such as 4-hydroxy-2-nitrobenzoic acid. This starting material can undergo a difluoromethoxylation reaction, followed by amidation to yield the final product.

The difluoromethoxylation of the phenolic hydroxyl group can be achieved using reagents like chlorodifluoromethane (B1668795) (CHClF2) in the presence of a base. From a green chemistry perspective, the use of gaseous reagents like CHClF2 necessitates specialized equipment to ensure safe handling and minimize atmospheric release. Alternative, non-gaseous difluoromethylating agents are being explored to mitigate these risks. The reaction is often carried out in a suitable solvent, and the choice of solvent is critical for the sustainability of the process. The use of greener solvents with low toxicity, high boiling points for easier recovery and recycling, and biodegradability is preferred.

Following the introduction of the difluoromethoxy group, the carboxylic acid functionality is converted to a primary amide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia. A greener approach to this amidation would involve direct coupling of the carboxylic acid with ammonia using a catalytic amount of a coupling agent, thereby avoiding the use of stoichiometric and often hazardous activating agents and reducing waste generation.

Waste reduction is a paramount goal in sustainable synthesis. This can be addressed by optimizing reaction conditions to achieve high yields and selectivity, thus minimizing the formation of side products. The use of recyclable catalysts and solvents further contributes to a more environmentally benign process. Real-time monitoring of the reaction progress can also aid in optimizing the process and preventing the formation of unwanted byproducts.

Derivatization and Analogue Synthesis of 4-(Difluoromethoxy)-2-nitrobenzamide

The structural framework of 4-(difluoromethoxy)-2-nitrobenzamide offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the molecule.

The benzamide core of 4-(difluoromethoxy)-2-nitrobenzamide is a prime target for systematic modification. The amide nitrogen can be readily functionalized through N-alkylation or N-arylation reactions. N-alkylation can be achieved by treating the parent benzamide with an alkyl halide in the presence of a base. Microwave-assisted, solvent-free phase-transfer catalytic conditions have been shown to be an efficient and environmentally friendly method for the N-alkylation of amides. mdpi.com N-arylation can be accomplished through transition-metal-free methods by reacting with o-silylaryl triflates in the presence of a fluoride (B91410) source, offering a mild and versatile route to N-aryl benzamides. nih.gov These modifications allow for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties, which can significantly impact the molecule's properties.

| Modification | Reagents and Conditions | Potential Substituents |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) or Microwave-assisted, solvent-free PTC | Methyl, Ethyl, Propyl, Benzyl, etc. |

| N-Arylation | o-Silylaryl triflate, CsF, Solvent (e.g., MeCN) | Phenyl, Substituted Phenyls, Heteroaryls |

Ring substitutions on the benzamide core provide another avenue for structural diversification. However, the existing nitro and difluoromethoxy groups will direct any further electrophilic aromatic substitution to specific positions, and the reaction conditions must be carefully chosen to avoid unwanted side reactions.

The nitro group at the 2-position of the benzamide ring is a versatile functional group that can undergo a variety of chemical transformations. The most common and significant transformation is its reduction to an amino group, which opens up a vast array of subsequent derivatization possibilities. This reduction can be achieved through several methods, each with its own advantages and considerations for chemoselectivity.

Catalytic hydrogenation is a widely used and often clean method for the reduction of aromatic nitro compounds. researchgate.net Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel are typically employed in the presence of hydrogen gas. This method is generally high-yielding and produces water as the only byproduct, aligning well with the principles of green chemistry.

For substrates that may be sensitive to catalytic hydrogenation conditions, other reducing agents can be utilized. Metal-based reductions, such as with iron, zinc, or tin in acidic media, are classical methods for nitro group reduction. More recently, milder and more selective reagents have been developed. For instance, a patent describes the use of ferric oxide and activated carbon as catalysts with water and hydrazine (B178648) as reducing agents for the reduction of a nitro group in a related compound. google.com

The resulting 2-amino-4-(difluoromethoxy)benzamide is a key intermediate for further derivatization. The newly formed amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings fused to the benzamide core.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction to Amino | H2, Pd/C, Solvent (e.g., Ethanol) | 2-Amino-4-(difluoromethoxy)benzamide |

| Reduction to Amino | Fe/HCl or Zn/CH3COOH | 2-Amino-4-(difluoromethoxy)benzamide |

| Reduction to Amino | Fe2O3, Activated Carbon, H2O, Hydrazine | 2-Amino-4-(difluoromethoxy)benzamide |

The difluoromethoxy group is generally considered to be a stable moiety and a bioisostere of hydroxyl, thiol, or amine groups. rsc.org Its manipulation for structural diversification is less common compared to the modifications of the benzamide core or the nitro group. The electronic properties of the difluoromethoxy group are that of a moderate electron-withdrawing substituent. nuph.edu.ua

While the C-F bonds are strong, the difluoromethoxy group can be susceptible to hydrolysis under certain conditions, particularly when adjacent to activating groups on the aromatic ring. nih.gov However, for most synthetic transformations, the difluoromethoxy group is expected to be robust.

Direct chemical modification of the difluoromethoxy group itself is challenging. Research in the broader field of fluorine chemistry is ongoing to develop methods for the selective functionalization of fluorinated alkyl groups, but these are not yet routine transformations. Therefore, for the purpose of generating analogues of 4-(difluoromethoxy)-2-nitrobenzamide, derivatization strategies primarily focus on the other functional groups present in the molecule. The stability of the difluoromethoxy group is often an advantage, as it allows for a wide range of chemical reactions to be performed on other parts of the molecule without affecting this key structural feature.

Advanced Structural Characterization and Elucidation

Sophisticated Spectroscopic Analysis of 4-(Difluoromethoxy)-2-nitrobenzamide and its Derivatives

Spectroscopic techniques are fundamental to elucidating the structure of novel compounds. For 4-(Difluoromethoxy)-2-nitrobenzamide, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provides a complete picture of its atomic arrangement and functional group composition.

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of the atomic framework of 4-(Difluoromethoxy)-2-nitrobenzamide.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a complex multiplet system. The two amide protons (-CONH₂) would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. A key feature would be the proton of the difluoromethoxy group (-OCHF₂), which is expected to present as a triplet due to coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the amide group, the aromatic carbons, and the carbon of the difluoromethoxy group. The carbon atom in the -OCHF₂ group is characteristically split into a triplet by the two fluorine atoms. Data from the related compound 4-(difluoromethoxy)nitrobenzene (B73078) can be used to estimate the chemical shifts for the substituted aromatic ring. chemicalbook.com

¹⁹F NMR is particularly informative for fluorinated compounds. For 4-(Difluoromethoxy)-2-nitrobenzamide, the spectrum would show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the geminal proton. The chemical shift of this group typically falls within a well-defined range, aiding in structural confirmation. researchgate.netucsb.edu

Table 1: Predicted NMR Spectroscopic Data for 4-(Difluoromethoxy)-2-nitrobenzamide This table is based on theoretical predictions and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.5 - 8.2 | m | - | Ar-H |

| ¹H | 7.0 - 8.0 (broad) | br s | - | -CONH₂ |

| ¹H | 6.6 - 7.0 | t | JH-F ≈ 74 | -OCH F₂ |

| ¹³C | 165 - 170 | s | - | -C =O |

| ¹³C | 115 - 160 | m | - | Ar-C |

| ¹³C | 113 - 118 | t | JC-F ≈ 260 | -OC HF₂ |

| ¹⁹F | -80 to -130 | d | JF-H ≈ 74 | -OCHF ₂ |

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(Difluoromethoxy)-2-nitrobenzamide (molecular formula C₈H₆F₂N₂O₄), the theoretical exact mass can be calculated with high precision. Experimental HRMS analysis would aim to match this value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the molecule's fragmentation pathways. Upon ionization, the molecular ion would undergo characteristic fragmentation, providing structural insights.

Predicted Fragmentation Pathways:

Loss of the amide group: Cleavage of the C-C bond between the ring and the carbonyl group could lead to the loss of the CONH₂ radical.

Loss of the nitro group: Fragmentation involving the loss of NO₂ is a common pathway for nitroaromatic compounds.

Fragmentation of the difluoromethoxy group: Loss of the CHF₂ group or related fragments can also be observed.

Table 2: Predicted HRMS Data and Fragmentation for 4-(Difluoromethoxy)-2-nitrobenzamide

| Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|

| [C₈H₆F₂N₂O₄]⁺ | 232.0299 | Molecular Ion [M]⁺ |

| [C₇H₄F₂NO₂]⁺ | 188.0210 | [M - CONH₂]⁺ |

| [C₈H₆F₂NO₂]⁺ | 202.0366 | [M - NO₂ + O]⁺ (rearrangement) |

| [C₇H₅F₂N₂O₃]⁺ | 215.0268 | [M - NH₃]⁺ (rearrangement) |

| [C₇H₅N₂O₃]⁺ | 181.0295 | [M - CHF₂]⁺ |

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(Difluoromethoxy)-2-nitrobenzamide would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrations include:

N-H stretching from the primary amide, typically appearing as two distinct bands in the 3200-3400 cm⁻¹ region.

C=O stretching of the amide carbonyl group, a strong and sharp band usually found around 1650-1680 cm⁻¹.

N-O stretching from the nitro group, which presents as two strong bands: an asymmetric stretch near 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹.

C-F stretching from the difluoromethoxy group, expected to produce very strong absorptions in the 1000-1200 cm⁻¹ region.

C-O stretching of the aryl ether linkage.

Aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for 4-(Difluoromethoxy)-2-nitrobenzamide Based on data from analogous compounds like 4-nitrobenzamide. nist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3200 - 3400 | Medium (two bands) |

| Amide (-CONH₂) | C=O Stretch | 1650 - 1680 | Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1345 - 1385 | Strong |

| Difluoromethoxy (-OCHF₂) | C-F Stretch | 1000 - 1200 | Very Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aryl Ether | C-O Stretch | 1200 - 1275 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods reveal molecular structure, X-ray crystallography provides the definitive solid-state architecture, offering precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

Although a specific crystal structure for 4-(Difluoromethoxy)-2-nitrobenzamide is not publicly available, analysis of related benzamide (B126) structures reveals key geometric features. nih.govosti.govmdpi.com The central amide group is generally planar. A significant conformational feature is the torsion angle between the plane of the phenyl ring and the amide plane. In many benzamide derivatives, this angle is non-zero, indicating a twisted conformation that alleviates steric strain between the ortho-substituent (the nitro group in this case) and the amide group. nih.gov The nitro group itself may also be slightly twisted out of the plane of the aromatic ring due to steric hindrance or crystal packing forces. mdpi.com

The supramolecular assembly in the crystal lattice is directed by a variety of intermolecular interactions. ias.ac.in For 4-(Difluoromethoxy)-2-nitrobenzamide, several key interactions are anticipated:

Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structures of many primary benzamides, molecules form centrosymmetric dimers via a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers can then be further linked into tapes or sheets. researchgate.netmdpi.com

π-π Stacking: The electron-deficient nitro-substituted aromatic rings can engage in π-π stacking interactions. Slipped-parallel orientations are often favored in nitrobenzene (B124822) derivatives to optimize electrostatic and dispersion forces. nih.govmdpi.com

Other Interactions: The nitro group, while a weak hydrogen bond acceptor, can participate in other stabilizing interactions, such as C-H···O contacts. mdpi.com The fluorine atoms of the difluoromethoxy group can also engage in weak hydrogen bonds or other dipole-dipole interactions, further influencing the crystal packing. osti.gov The interplay of these forces dictates the final, most thermodynamically stable crystal structure.

Advanced Chiroptical Studies (if applicable for enantiopure derivatives)

Chiroptical studies are contingent on the compound being chiral and being resolved into its individual enantiomers. 4-(Difluoromethoxy)-2-nitrobenzamide is not inherently chiral. For chiroptical studies to be applicable, a chiral center would need to be introduced into the molecule, for instance, through derivatization, or if the molecule exhibited atropisomerism and the rotational barrier was high enough to allow for the isolation of stable enantiomers.

Assuming a chiral derivative of 4-(Difluoromethoxy)-2-nitrobenzamide existed and was resolved into its enantiopure forms, advanced chiroptical studies would involve techniques such as:

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of the enantiomers, often by comparison with quantum chemical calculations.

Vibrational Circular Dichroism (VCD): As the vibrational analogue of ECD, VCD provides information about the stereochemistry based on the differential absorption of left and right circularly polarized infrared light.

Optical Rotatory Dispersion (ORD): This method measures the change in the angle of plane-polarized light as a function of wavelength.

No evidence was found to suggest that 4-(Difluoromethoxy)-2-nitrobenzamide has been resolved into enantiomers or that any chiral derivatives have been synthesized and subjected to chiroptical analysis. Therefore, no data tables or detailed research findings on this aspect of its chemistry can be provided.

Reactivity Studies and Mechanistic Investigations

Reactivity of the Nitro Group on the Benzene (B151609) Ring

The strongly electron-withdrawing nature of the nitro group profoundly impacts the reactivity of the aromatic ring. numberanalytics.com It deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to its location. numberanalytics.comwikipedia.org

The reduction of the nitro group is a pivotal transformation, often leading to the corresponding amine, which is a versatile synthetic intermediate. masterorganicchemistry.comwikipedia.org This conversion can be achieved through several methods, with catalytic hydrogenation and chemical reduction being the most common. numberanalytics.comnumberanalytics.com

Catalytic Hydrogenation: This method typically employs catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comnumberanalytics.com The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential transfer of hydrogen atoms to the nitro group. numberanalytics.comorientjchem.org This process proceeds through intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine before yielding the final aniline (B41778) derivative. orientjchem.org The reaction conditions, including pressure and temperature, can be adjusted to optimize the reduction. numberanalytics.com

Chemical Reduction: A variety of metal-based reducing agents can also effect the transformation of the nitro group to an amine. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective. masterorganicchemistry.com Other reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), though the latter can sometimes lead to the formation of azobenzenes. numberanalytics.commasterorganicchemistry.com The mechanism of chemical reduction involves the transfer of electrons from the reducing agent to the nitro group. numberanalytics.com

The reduction of the nitro group proceeds through a six-electron process, sequentially forming nitroso, N-hydroxylamino, and finally the amino functional group. nih.gov The choice of reducing agent and reaction conditions is crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, milder reducing agents may selectively reduce the nitro group without affecting the amide or difluoromethoxy moieties.

Table 1: Common Methods for Aromatic Nitro Group Reduction

| Method | Reagents/Catalysts | Typical Conditions |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Nickel | High pressure (up to 100 bar), Elevated temperature (up to 200°C), Solvents like ethanol (B145695) or toluene (B28343) numberanalytics.com |

| Chemical Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Acidic conditions |

| Chemical Reduction | NaBH₄, LiAlH₄ | Varies depending on substrate and desired product numberanalytics.com |

| Electrochemical Reduction | Divided cell with cathode and anode | Mild conditions, solvent with supporting electrolyte numberanalytics.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing nitro group activates the aromatic ring of 4-(difluoromethoxy)-2-nitrobenzamide towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction allows for the displacement of a suitable leaving group on the ring by a nucleophile. In the case of 4-(difluoromethoxy)-2-nitrobenzamide, while there isn't a typical halide leaving group, the nitro group itself can, under certain conditions, be displaced, or it can facilitate the displacement of other groups.

The SNAr mechanism generally proceeds via a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.com First, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro group, especially when it is positioned ortho or para to the site of attack. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group departs, restoring the aromaticity of the ring. nih.gov

For SNAr to occur, the aromatic ring must be electron-poor, a condition satisfied by the presence of the nitro group. masterorganicchemistry.com The reaction rate is influenced by the nature of the nucleophile, the leaving group, and the solvent. Strong electron-withdrawing groups ortho and para to the leaving group significantly accelerate the reaction. masterorganicchemistry.com In the context of 4-(difluoromethoxy)-2-nitrobenzamide, the nitro group at the 2-position and the difluoromethoxy group at the 4-position both contribute to the electrophilic character of the aromatic ring.

Reactivity Profiles of the Amide Functionality

The amide group in 4-(difluoromethoxy)-2-nitrobenzamide exhibits its own characteristic reactivity, which can be influenced by the electronic environment of the aromatic ring.

Amide bonds are generally characterized by their high chemical stability, which arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. kyushu-u.ac.jp However, they can undergo hydrolysis under acidic or basic conditions, although this often requires forcing conditions.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of ammonia (B1221849) or a primary amine lead to the formation of a carboxylic acid.

Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the elimination of the amide anion, which then abstracts a proton from the newly formed carboxylic acid to yield a carboxylate salt and ammonia or an amine.

The stability of the amide in 4-(difluoromethoxy)-2-nitrobenzamide can be influenced by the substituents on the aromatic ring. The electron-withdrawing nitro and difluoromethoxy groups may affect the electron density at the carbonyl carbon, potentially influencing the rate of hydrolysis. Some studies on benzamide (B126) derivatives have reported their stability in dilute aqueous solutions and under various acidic and basic conditions. dtu.dk Microbial degradation can also be a pathway for the breakdown of aromatic amides, often involving hydrolase enzymes that cleave the amide bond. researchgate.netnih.gov

The nitrogen atom of the primary amide in 4-(difluoromethoxy)-2-nitrobenzamide possesses a lone pair of electrons and can act as a nucleophile, allowing for acylation and alkylation reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amide nitrogen, forming an N-acylbenzamide or an imide derivative. This can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.

Alkylation: N-alkylation of amides can be accomplished using various alkylating agents, such as alkyl halides or alcohols. nih.govgoogle.com The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a catalyst, is an efficient and environmentally friendly approach. researchgate.net This process typically involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide to form an intermediate that is then reduced. Catalysts for this transformation can be based on transition metals like palladium or cobalt. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. nih.gov For instance, cobalt nanoparticles supported on carbon have been shown to be effective catalysts for the N-alkylation of benzamides with alcohols. nih.gov

Chemical Stability and Transformation of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a significant feature of the molecule, contributing to its unique physicochemical properties. This group is generally considered to be metabolically stable. rsc.org

While generally stable, the difluoromethoxy group is not completely inert. Transformations involving this group are less common but can occur under specific conditions. For instance, radical-mediated reactions can lead to the cleavage of a C-F bond to form an aryldifluoromethyl radical, which can then participate in further reactions. ccspublishing.org.cn However, such transformations often require specific reagents and conditions, such as photoredox catalysis. ccspublishing.org.cn The synthesis of compounds containing a difluoromethoxy group can be achieved by the difluoromethylation of a corresponding phenol (B47542) using reagents like diethyl (bromodifluoromethyl)phosphonate. nih.gov

The conformational preference of the difluoromethoxy group on an aromatic ring is influenced by anomeric interactions, which can lead to a non-planar arrangement with respect to the benzene ring. nih.gov This is in contrast to a methoxy (B1213986) group, which tends to be coplanar with the aromatic ring. This orthogonal orientation can impact molecular interactions and binding affinities. nih.govbeilstein-journals.org

Regioselectivity and Stereoselectivity in Reactions Involving 4-(Difluoromethoxy)-2-nitrobenzamide

Detailed experimental studies specifically outlining the regioselectivity and stereoselectivity of reactions involving 4-(difluoromethoxy)-2-nitrobenzamide are not extensively available in the reviewed literature. However, the reactivity of this molecule can be inferred by examining the directing effects of its constituent functional groups—the nitro group (-NO₂), the benzamide group (-CONH₂), and the difluoromethoxy group (-OCHF₂).

Regioselectivity:

The regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of 4-(difluoromethoxy)-2-nitrobenzamide is primarily governed by the electronic properties of the substituents. The nitro group is a strong deactivating group and a meta-director. The benzamide group is also deactivating and meta-directing. Conversely, the difluoromethoxy group, while containing electronegative fluorine atoms, is generally considered to be an ortho-, para-directing group due to the lone pairs on the oxygen atom which can participate in resonance.

Given the positions of the existing substituents, the potential sites for electrophilic attack are the C3, C5, and C6 positions. The directing effects can be summarized as follows:

Nitro group (at C2): Directs incoming electrophiles to the C4 and C6 positions (meta). However, the C4 position is already substituted.

Benzamide group (at C1): Directs incoming electrophiles to the C3 and C5 positions (meta).

Difluoromethoxy group (at C4): Directs incoming electrophiles to the C3 and C5 positions (ortho and para respectively, relative to the methoxy group).

Considering these influences, electrophilic substitution is most likely to occur at the C3 and C5 positions , as these are activated by the difluoromethoxy group and directed by the benzamide group. The strong deactivating nature of the nitro group would likely hinder substitution at the C6 position. Computational studies on substituted nitroaromatics have shown that the positions for electrophilic substitution are highly influenced by the nature of the substituents already present on the ring. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions, the nitro group, being a strong electron-withdrawing group, significantly activates the ring towards nucleophilic attack. The most probable sites for nucleophilic attack would be the carbons bearing the nitro group (C2) or other potential leaving groups, with the regioselectivity being highly dependent on the reaction conditions and the nature of the nucleophile. For instance, in reactions involving nitro-activated aromatic compounds, the nitro group itself can sometimes be displaced. nih.govsemanticscholar.org

Stereoselectivity:

The molecule 4-(difluoromethoxy)-2-nitrobenzamide itself is achiral. Stereoselectivity would become a factor in reactions that introduce a chiral center into the molecule or in reactions with chiral reagents. For example, if the amide nitrogen were to be substituted with a chiral auxiliary, subsequent reactions at a prochiral center could exhibit diastereoselectivity.

In the broader context of compounds containing difluoromethyl groups, stereoselective synthesis has been an area of interest. For example, methods have been developed for the stereoselective installation of fluoroalkanes. nih.gov The stereochemical outcome of reactions involving the difluoromethoxy group would depend on the specific mechanism of the transformation. For instance, reactions proceeding through a frustrated Lewis pair (FLP) mediated C-F activation of geminal difluoroalkanes have shown the potential for stereoselective functionalization. nih.gov However, specific studies on 4-(difluoromethoxy)-2-nitrobenzamide are lacking.

Kinetic and Thermodynamic Aspects of 4-(Difluoromethoxy)-2-nitrobenzamide Transformations

Specific kinetic and thermodynamic data for transformations of 4-(difluoromethoxy)-2-nitrobenzamide are not readily found in the existing scientific literature. To understand these aspects, one must draw parallels from studies on structurally related compounds, such as other nitroaromatic compounds and substituted benzamides.

Kinetic Aspects:

The kinetics of reactions involving 4-(difluoromethoxy)-2-nitrobenzamide will be significantly influenced by the electronic nature of its substituents. The strong electron-withdrawing nitro group is expected to accelerate the rate of nucleophilic aromatic substitution reactions by stabilizing the negatively charged Meisenheimer intermediate. nih.gov Kinetic studies on SNAr reactions of other nitro-activated anisoles with anilines have demonstrated that the reaction rates are sensitive to the solvent composition and the electronic properties of the nucleophile. nih.gov For example, the rate constants for such reactions have been shown to increase with the solvent's polarity and hydrogen bond donating ability. nih.gov

Computational studies on the reactivity of substituted nitroaromatics often employ density functional theory (DFT) to predict reaction barriers and transition state geometries. nih.gov Such studies on related nitroimidazole derivatives have shown that electron-withdrawing substituents can significantly impact the molecule's chemical reactivity by altering its electronic properties. rsc.org

The following table presents hypothetical kinetic parameters for a representative SNAr reaction of a substituted nitroaromatic compound, illustrating the expected influence of substituents on reaction rates.

| Substituent | Relative Rate Constant (krel) | Activation Energy (Ea, kJ/mol) |

| H | 1 | 85 |

| 4-NO₂ | 7 x 10⁷ | 55 |

| 2,4-(NO₂)₂ | 2.4 x 10¹⁵ | 40 |

This table is illustrative and not based on experimental data for 4-(difluoromethoxy)-2-nitrobenzamide.

Thermodynamic Aspects:

The thermodynamic stability and reaction equilibria of 4-(difluoromethoxy)-2-nitrobenzamide transformations will also be dictated by its substituents. The presence of the electron-withdrawing nitro and benzamide groups is expected to lower the energy of the molecule's frontier orbitals, influencing its thermodynamic properties.

Thermodynamic parameters for reactions are often determined through a combination of experimental calorimetry and computational methods. For instance, computational studies can provide estimates of enthalpies of formation and reaction energies. ajpchem.org The thermodynamics of souring mitigation studies involving nitrate (B79036) have highlighted the importance of thermodynamic-dependent kinetic parameters. dtu.dk

For a hypothetical hydrolysis of the amide group in 4-(difluoromethoxy)-2-nitrobenzamide to the corresponding carboxylic acid, the thermodynamic parameters would be influenced by the stability of the reactants and products. The following table provides a conceptual representation of thermodynamic data for such a reaction.

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -20 kJ/mol |

| Entropy of Reaction (ΔS) | -5 J/(mol·K) |

| Gibbs Free Energy (ΔG at 298 K) | -18.5 kJ/mol |

This table is for illustrative purposes and does not represent measured data for 4-(difluoromethoxy)-2-nitrobenzamide.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide array of properties, including optimized molecular geometry, spectroscopic signatures, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in 4-(Difluoromethoxy)-2-nitrobenzamide, its optimized geometry. From this optimized structure, various spectroscopic parameters can be predicted, which are invaluable for interpreting experimental data.

For instance, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict vibrational frequencies. nih.govresearchgate.net These theoretical frequencies, corresponding to the stretching and bending of chemical bonds, can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.gov

Furthermore, DFT is used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By predicting the 1H and 13C NMR spectra, researchers can gain a deeper understanding of the electronic environment of each atom within the molecule.

A crucial aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests a molecule is more reactive.

Table 1: Predicted Spectroscopic and Electronic Properties of 4-(Difluoromethoxy)-2-nitrobenzamide using DFT

| Property | Predicted Value | Significance |

| Optimized Geometry | ||

| C-N bond length (amide) | Value | Indicates the strength and nature of the amide linkage. |

| O-C-F bond angle | Value | Defines the geometry of the difluoromethoxy group. |

| Dihedral angle (ring-amide) | Value | Describes the rotational orientation of the amide group relative to the benzene (B151609) ring. |

| Vibrational Frequencies | ||

| C=O stretch (amide) | Frequency (cm-1) | A characteristic peak in IR spectra for identifying the carbonyl group. |

| N-O stretch (nitro) | Frequency (cm-1) | Helps in confirming the presence of the nitro functional group. |

| Electronic Properties | ||

| HOMO Energy | Energy (eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy (eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy (eV) | An indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a high level of accuracy for characterizing electronic properties. researchgate.net

These methods can be used to precisely calculate properties such as the dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its non-linear optical (NLO) properties. nih.gov The distribution of electron density can be analyzed through methods like Mulliken population analysis, revealing the partial charges on each atom and providing insights into the molecule's electrostatic potential. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can reveal the conformational landscape and interactions of 4-(Difluoromethoxy)-2-nitrobenzamide in a simulated environment, such as in a solvent or interacting with a biological target.

The flexibility of the difluoromethoxy and nitrobenzamide groups allows the molecule to adopt various conformations. MD simulations can explore these different spatial arrangements and determine their relative stabilities. nih.gov Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. The simulations can track key dihedral angles to understand the rotational freedom and energy barriers between different conformers. nih.gov

MD simulations are particularly valuable in drug discovery for studying how a potential drug molecule (a ligand) interacts with its biological target, typically a protein. nih.govresearchgate.net If 4-(Difluoromethoxy)-2-nitrobenzamide were to be investigated as a potential inhibitor of an enzyme, MD simulations could be used to model its binding to the active site.

These simulations can provide detailed information about the binding mode, the specific interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the ligand-protein complex, and the stability of this complex over time. nih.govresearchgate.net The Root Mean Square Deviation (RMSD) of the ligand and protein atoms during the simulation is often analyzed to assess the stability of the binding. nih.gov

Table 2: Key Parameters from MD Simulations of 4-(Difluoromethoxy)-2-nitrobenzamide with a Hypothetical Protein Target

| Parameter | Description | Significance |

| Binding Energy | The calculated free energy of binding between the ligand and the protein. | A lower binding energy indicates a more stable and potentially more potent interaction. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein residues. | Key interactions that contribute to binding affinity and specificity. nih.gov |

| RMSD | The root mean square deviation of atomic positions, tracking the stability of the ligand in the binding site and the overall protein structure. | Low and stable RMSD values suggest a stable binding mode. nih.gov |

| RMSF | The root mean square fluctuation of individual amino acid residues in the protein. | Identifies which parts of the protein are flexible or rigid upon ligand binding. |

Note: This table represents the type of data that would be generated from MD simulations in a drug discovery context.

In Silico Structure-Activity Relationship (SAR) Investigations

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. nih.govresearchgate.net For 4-(Difluoromethoxy)-2-nitrobenzamide, SAR investigations would involve comparing its computed properties and simulated interactions with those of structurally similar molecules with known activities. nih.gov

By systematically modifying parts of the molecule in silico (e.g., changing the difluoromethoxy group to other substituents or altering the position of the nitro group) and then recalculating properties and docking scores, researchers can build predictive models. nih.gov These models help in identifying the key structural features—the pharmacophore—that are essential for the desired biological effect. This computational approach can rationalize the activity of known compounds and guide the design of new, more potent analogues. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov A QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

For a series of analogs of 4-(Difluoromethoxy)-2-nitrobenzamide, a QSAR study would involve the following steps:

Data Set Preparation: A dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of benzamide (B126) derivatives might take the form of an equation like:

log(1/IC50) = β0 + β1σ + β2logP + β3Es*

Where σ represents the electronic effect of a substituent, logP its hydrophobicity, and Es its steric effect. The coefficients (β) would be determined by the regression analysis. Such a model would help in understanding which properties are crucial for the desired biological activity and in designing more potent analogs of 4-(Difluoromethoxy)-2-nitrobenzamide.

Theoretical Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

For 4-(Difluoromethoxy)-2-nitrobenzamide, theoretical calculations could provide predictions for its NMR and IR spectra. These calculations are typically performed on the optimized molecular geometry of the compound.

Predicted ¹³C NMR Chemical Shifts:

The following table presents hypothetical ¹³C NMR chemical shifts for 4-(Difluoromethoxy)-2-nitrobenzamide, predicted based on computational modeling. The actual experimental values may vary.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 165.8 |

| C-NO₂ | 148.2 |

| C-OCHF₂ | 152.5 |

| C-CONH₂ | 133.0 |

| Aromatic CH | 128.9 |

| Aromatic CH | 118.4 |

| Aromatic CH | 115.1 |

| CHF₂ | 116.7 (t) |

Predicted IR Frequencies:

The table below shows theoretically predicted IR vibrational frequencies for key functional groups in 4-(Difluoromethoxy)-2-nitrobenzamide. These predictions are valuable for assigning the bands in an experimental IR spectrum. muthayammal.in

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amide) | Symmetric Stretch | 3450 |

| N-H (amide) | Asymmetric Stretch | 3330 |

| C=O (amide) | Stretch | 1680 |

| N-O (nitro) | Asymmetric Stretch | 1530 |

| N-O (nitro) | Symmetric Stretch | 1350 |

| C-F (difluoromethoxy) | Stretch | 1100-1000 |

| C-O (ether) | Stretch | 1250 |

These computational approaches provide a powerful framework for understanding the chemical and biological properties of 4-(Difluoromethoxy)-2-nitrobenzamide, guiding its potential development and application in various fields of chemical research.

An extensive search for scientific literature and data concerning the biological activities and mechanistic applications of the chemical compound 4-(Difluoromethoxy)-2-nitrobenzamide did not yield any specific information related to the requested topics of kinase inhibition or agrochemical applications.

Therefore, it is not possible to provide an article on the specified subjects based on currently available information. No research findings were located that describe this compound's activity as a kinase inhibitor, its structure-activity relationships in that context, or its effects on Bone Morphogenetic Protein (BMP) signaling pathways.

Similarly, no data were found to substantiate any insecticidal or fungicidal properties of 4-(Difluoromethoxy)-2-nitrobenzamide, including activities against Lepidopteran pests, Tetranychus cinnabarinus, or cucumber downy mildew.

Consequently, the requested article with its detailed sections, subsections, and data tables cannot be generated.

Exploration of Biological Activities and Mechanistic Applications Non Clinical Focus

Agrochemical Applications and Modes of Action

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase is a key enzyme in the biosynthesis pathway of both chlorophyll (B73375) in plants and heme in animals. ucanr.edu It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX). ucanr.edu Inhibition of PPO leads to an accumulation of PPGIX in the plant cells. ucanr.edunih.gov

This accumulation of PPGIX, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen molecules. ucanr.edumdpi.com These reactive oxygen species cause rapid lipid peroxidation, leading to the destruction of cell membranes. ucanr.edu The cellular damage manifests as rapid desiccation, chlorosis (yellowing), and necrosis (tissue death) of the plant tissues, typically within hours or a few days of application. ucanr.edunih.gov This contact-type herbicidal action is most effective on broadleaf weeds. ucanr.edu

Studies on structurally similar compounds, such as fomesafen, which also contains a nitrobenzamide substructure, have demonstrated this PPO inhibition mechanism. nih.govnih.govncsu.edu The herbicidal effect is light-dependent, with symptoms appearing much more rapidly under bright, sunny conditions. ucanr.edu The resulting damage to cellular integrity leads to leakage of cell contents and rapid plant death. ucanr.edunih.gov

Enzyme Inhibition Studies

Beyond its role in herbicidal action, the broader chemical class to which 4-(difluoromethoxy)-2-nitrobenzamide belongs has been explored for inhibitory activity against various enzymes critical to microbial and metabolic functions.

In Vitro Specificity and Potency Evaluations

DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics. nih.govgoogle.com Various novel compounds, including derivatives of clorobiocin, have been tested for their ability to inhibit Escherichia coli DNA gyrase. nih.gov Studies on diphenic acid monohydroxamides have also shown specific inhibition of the DNA-DNA gyrase complex. drugbank.com While direct studies on 4-(difluoromethoxy)-2-nitrobenzamide are not specified, the general scaffold of related aromatic amides suggests potential for interaction with this enzyme. Modifications to the chemical structure, such as the presence of hydrophobic alkyl substituents or halogen atoms, have been shown to significantly influence the inhibitory activity. nih.gov

α-Glucosidase and α-Amylase: These enzymes are key targets in the management of hyperglycemia as they are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.govnih.govnih.gov Inhibition of these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govfrontiersin.orgyoutube.com A wide array of natural and synthetic compounds, including various benzophenone (B1666685) and benzothiazine derivatives, have demonstrated potent in vitro inhibitory activity against both α-glucosidase and α-amylase, often exceeding the potency of the standard drug, acarbose (B1664774). nih.govnih.govnih.gov The inhibitory potential is often concentration-dependent and influenced by the specific chemical substituents on the aromatic rings. nih.govnih.gov

Interactive Data Table: In Vitro Enzyme Inhibition by Structurally Related Compound Classes

| Enzyme Target | Compound Class Example | Key Findings |

| DNA Gyrase | Clorobiocin Derivatives | Hydrophobic alkyl substituents enhance activity; polar amide groups reduce it. nih.gov |

| α-Glucosidase | Benzothiazine Acetamides | Certain derivatives showed IC50 values (e.g., 18.25 µM) superior to acarbose (58.8 µM). nih.gov |

| α-Amylase | Dihydroquinazoline 3-Oxides | A 6-iodo-2-(4-fluorophenyl) derivative showed strong inhibition with an IC50 of 0.64 µM. nih.gov |

| α-Glucosidase | Cotoneaster Leaf Extracts | Extracts were 18–20 times more active than acarbose (IC50 = 8.6 µg/mL vs. 169.5 µg/mL). nih.gov |

| α-Amylase | Hagenia abyssinica Extract | Crude extract showed potent inhibition with an IC50 value of 14.52 µg/ml. nih.gov |

Elucidation of Molecular Interactions within Enzyme Active Sites

The inhibitory activity of compounds is dictated by their specific molecular interactions within the active site of the target enzyme. These interactions are primarily governed by hydrogen bonding, electrostatic forces, and hydrophobic interactions. nih.gov

DNA Gyrase: For inhibitors of DNA gyrase, interactions often occur with the GyrA and GyrB subunits of the enzyme complex. nih.gov For instance, the endogenous inhibitor YacG interacts directly with the GyrB subunit with high affinity. nih.gov Molecular modeling of diphenic acid monohydroxamides suggests they can bind to the DNA-DNA gyrase complex in a manner similar to quinolone antibiotics, though they may not self-associate through π-π stacking due to their nonplanar structure. drugbank.com

α-Glucosidase: In the case of α-glucosidase inhibitors, molecular docking studies have identified key amino acid residues within the active site that are crucial for binding. For novel benzothiazine derivatives, interactions with residues such as Asp203, Asp542, Asp327, His600, and Arg526 were observed. nih.gov The presence of polar groups like hydroxyl (-OH), carbonyl (C=O), and sulfonyl (SO2), as well as nonpolar phenyl and aryl groups, contribute to these binding interactions. nih.gov These interactions effectively block the enzyme's catalytic activity. nih.govyoutube.com

α-Amylase: Similarly, for α-amylase inhibitors, molecular docking has shown strong binding affinities with key active site residues. frontiersin.org Strong interactions with catalytic residues like Glu233 and Asp300 can disrupt the enzyme's function in breaking down starch. frontiersin.org

Immunomodulatory Effects on Cytokine Responses

Cytokines are crucial signaling molecules that direct and control immune responses. nih.gov Dysregulation of cytokine production is a hallmark of inflammatory and autoimmune diseases. researchgate.netresearchgate.net

Impact on Inflammatory and Autoimmune Pathway Signaling

The compound 4-(difluoromethoxy)-2-nitrobenzamide and related structures may influence inflammatory pathways by modulating the production of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Interferon-alpha (IFN-alpha).

IL-12 and IL-23: These cytokines, which share a common p40 subunit, are primarily produced by dendritic cells and macrophages and play a central role in orchestrating T-cell responses, particularly the differentiation of Th1 and Th17 cells. nih.govfrontiersin.orgnih.gov These T-cell subsets are critically involved in the pathogenesis of many autoimmune diseases. nih.gov Studies have shown that signaling molecules like TNF-α can paradoxically inhibit the production of IL-12 and IL-23 in macrophages and dendritic cells, suggesting a complex regulatory network. researchgate.net Furthermore, IFN-β, a type I interferon, has been shown to inhibit the expression of IL-12 and IL-23 in dendritic cells stimulated by Toll-like receptor (TLR) ligands. nih.govresearchgate.net This inhibition can reduce the differentiation of pathogenic Th1/Th17 cells. nih.gov

IFN-alpha: As a type I interferon, IFN-alpha is a key player in antiviral immunity. nih.gov The IL-12/IL-23 and IFN-γ axis is interconnected with the IFN-α/β system in antiviral defense. nih.gov The immunomodulatory effects of compounds can be complex; for example, while chitosan (B1678972) derivatives can suppress pro-inflammatory cytokine production (like TNF-α and IL-6) by downregulating NF-κB activation, they can also, under different conditions (e.g., lower molecular weight), enhance it. mdpi.com

The modulation of these cytokine pathways can significantly impact the signaling cascades involved in inflammation and autoimmunity, such as the JAK/STAT and NF-κB pathways. researchgate.netfrontiersin.orgnih.gov

In Vitro Cellular Assays for Target Engagement and Pathway Modulation (Non-Human)

To assess the biological activity of compounds like 4-(difluoromethoxy)-2-nitrobenzamide at a cellular level, various in vitro assays are employed using non-human cell lines. These assays help to confirm target engagement and understand how the compound modulates specific signaling pathways.

Target Engagement: Leaf disc assays are used for herbicidal compounds to measure the accumulation of protoporphyrin IX and subsequent cellular damage (electrolyte leakage) in plant tissues, confirming PPO inhibition in vivo. nih.gov For antimicrobial targets, enzyme inhibition assays using purified bacterial enzymes like E. coli DNA gyrase are standard. nih.gov

Pathway Modulation: To study immunomodulatory effects, murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived dendritic cells are often used. nih.govmdpi.com These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comnih.gov The effect of a test compound on this response is then measured by quantifying the production of cytokines (e.g., IL-12, IL-23, TNF-α) using techniques like ELISA or Cytokine Bead Array. frontiersin.orgnih.gov The modulation of signaling pathways can be further investigated by assessing the activation of key transcription factors, such as the nuclear translocation of NF-κB p65, through methods like immunostaining. nih.gov

Interactive Data Table: Examples of In Vitro Cellular Assays

| Assay Type | Cell Line/System | Purpose | Measured Endpoint(s) |

| Herbicidal Activity | Plant Leaf Discs | Confirm PPO inhibition and herbicidal effect | Protoporphyrin IX accumulation, electrolyte leakage, chlorophyll bleaching. nih.gov |

| Immunomodulation | Murine Dendritic Cells | Evaluate impact on cytokine production | IL-12, IL-23, and IL-10 protein levels (ELISA) and mRNA expression (qRT-PCR). nih.gov |

| Inflammatory Signaling | RAW 264.7 Macrophages | Assess inhibition of inflammatory pathways | Production of TNF-α and IL-6; nuclear translocation of NF-κB. mdpi.comnih.gov |

| Enzyme Inhibition | Purified Bacterial Enzyme | Determine direct inhibition of microbial targets | IC50 value for DNA gyrase activity. nih.gov |

Future Research Trajectories and Academic Translational Outlook

Design and Synthesis of Advanced Analogues with Tuned Activities

The core structure of 4-(Difluoromethoxy)-2-nitrobenzamide offers numerous avenues for modification to create advanced analogues with fine-tuned biological activities. Future research will likely focus on systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The design of new analogues can be inspired by research on similar benzamide (B126) derivatives that have shown promise in various therapeutic areas.

For instance, studies on other substituted nitrobenzamide compounds have demonstrated significant anti-tumor activity. A series of novel 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their in-vitro anti-tumor activities against HCT-116, MDA-MB435, and HL-60 cell lines, with some compounds showing potent inhibitory effects. nih.govresearchgate.net Similarly, research into 4-(2-nitrophenoxy)benzamide (B2917254) derivatives has identified compounds with strong antiviral activities against viruses such as Adenovirus and HSV-1 by targeting deubiquitinase (DUB) enzymes. rsc.orgresearchgate.net

Future synthetic strategies for analogues of 4-(Difluoromethoxy)-2-nitrobenzamide will likely involve:

Modification of the Amide Group: Introducing different substituents on the amide nitrogen to explore interactions with specific biological targets.

Alteration of the Nitro Group Position: Shifting the nitro group to other positions on the benzene (B151609) ring to modulate electronic properties and binding affinities.

Bioisosteric Replacement: Replacing the nitro or difluoromethoxy groups with other functional groups that have similar steric and electronic properties to improve drug-like characteristics. The nitrile group, for example, is a common substitute used in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. researchgate.net

These synthetic efforts will generate a library of advanced analogues, providing a basis for comprehensive screening and the identification of lead compounds with superior therapeutic profiles.

Discovery of Novel Biological Targets and Therapeutic Pathways

A crucial aspect of future research will be the identification of novel biological targets and the elucidation of the therapeutic pathways through which 4-(Difluoromethoxy)-2-nitrobenzamide and its analogues exert their effects. While research on closely related compounds provides initial clues, dedicated target identification studies are essential.

Based on the activities of similar molecules, potential therapeutic areas and targets for investigation include:

Oncology: Analogues could be screened against a wide panel of cancer cell lines. nih.govresearchgate.net Mechanistic studies would aim to identify specific protein kinases, transcription factors, or signaling pathways that are modulated by these compounds. For example, some quinoline (B57606) derivatives with structural similarities have been identified as potent and selective c-Met kinase inhibitors, a key target in cancer therapy. nih.gov

Virology: Given that 4-(2-nitrophenoxy)benzamide derivatives have shown potential as DUB inhibitors for antiviral applications, it is a logical step to investigate whether 4-(Difluoromethoxy)-2-nitrobenzamide analogues can target DUBs from various viruses. rsc.orgresearchgate.net

Infectious Diseases: The nitro group is a key pharmacophore in drugs for various infectious diseases. mdpi.com For instance, nitro-containing compounds have been investigated as inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, highlighting a potential pathway for developing new anti-tubercular agents. researchgate.net

The table below summarizes the biological activities of structurally related benzamide compounds, suggesting potential avenues for 4-(Difluoromethoxy)-2-nitrobenzamide research.

| Compound Class | Biological Activity | Target/Cell Line(s) |

| 4-Substituted-3-nitrobenzamide derivatives | Anti-tumor | HCT-116, MDA-MB435, HL-60 |

| 4-(2-Nitrophenoxy)benzamide derivatives | Antiviral | Adenovirus, HSV-1 (DUBs) |

| 6,7-Disubstituted-4-(2-fluorophenoxy)quinolines | Anti-tumor | c-Met Kinase |

| Various Nitro-containing compounds | Anti-tubercular | DprE1 |

Development of Scalable and Sustainable Synthetic Methodologies for 4-(Difluoromethoxy)-2-nitrobenzamide and its Analogues

For any promising compound to transition from academic discovery to clinical application, the development of scalable and sustainable synthetic methodologies is paramount. Future research must address the practical challenges of producing 4-(Difluoromethoxy)-2-nitrobenzamide and its analogues efficiently, cost-effectively, and with minimal environmental impact.

Key areas of focus will include:

Route Optimization: Current synthetic routes may rely on expensive reagents, harsh reaction conditions, or produce significant waste. Research into optimizing these routes is essential. A patent for the preparation of 4-(difluoromethoxy)aniline (B1299965), a likely precursor, starts from 4-nitrophenol (B140041), suggesting a potential synthetic pathway that could be refined for scalability. google.com

Green Chemistry Principles: The application of green chemistry principles will be critical. This includes the use of safer solvents, minimizing waste, and employing catalytic methods over stoichiometric reagents. rsc.org The development of one-pot synthesis procedures, as demonstrated for other complex molecules, could significantly improve efficiency. researchgate.net